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Discovery and history of Dolutegravir synthesis

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An In-depth Technical Guide to the Discovery and Synthesis of Dolutegravir

Introduction

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Developed through a collaboration between Shionogi and ViiV Healthcare (a joint venture of GlaxoSmithKline, Pfizer, and Shionogi), it offers a high barrier to resistance, potent antiviral activity, and a favorable safety profile, generally allowing for once-daily dosing without a pharmacokinetic booster.[2][3][4] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of Dolutegravir, intended for researchers, scientists, and professionals in drug development.

Discovery and Development History

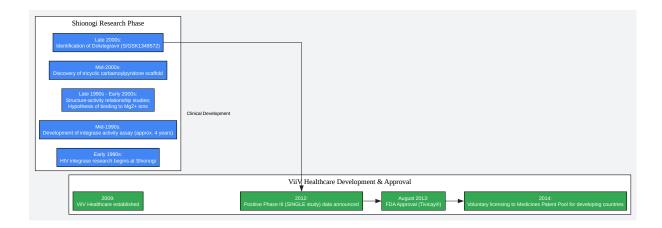
The journey to Dolutegravir's approval was a lengthy and meticulous process, spanning nearly two decades of research primarily at Shionogi.[2] The project's inception in the early 1990s was driven by the urgent need for novel HIV treatments that could overcome the rapid mutation and drug resistance of the virus.[2] Researchers at Shionogi targeted HIV's third enzyme, integrase, which at the time was a poorly understood target.[2]

A significant breakthrough came from the hypothesis that inhibitory compounds could bind to the two magnesium ions in the active center of the integrase enzyme.[5] This led to the exploration of various chemical scaffolds, culminating in the discovery of a unique tricyclic carbamoylpyridone structure with excellent antiviral activity.[5] After extensive structural



optimization to improve its properties, Dolutegravir (then known as S/GSK1349572) was identified as a promising clinical candidate.[5][6]

ViiV Healthcare spearheaded the clinical development, and Dolutegravir received FDA approval in August 2013.[1][4]



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Caption: A timeline of the key milestones in the discovery and development of Dolutegravir.

Mechanism of Action

Dolutegravir functions by inhibiting the strand transfer step of HIV-1 replication.[7][8] This is a critical stage where the viral integrase enzyme inserts the viral DNA into the host cell's

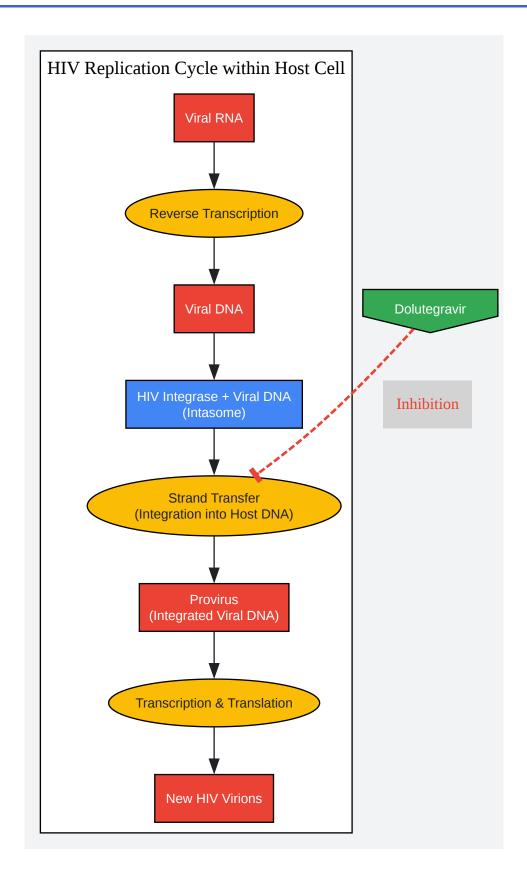


genome.[7]

The mechanism involves the following key steps:

- Binding to Integrase: Dolutegravir binds to the active site of the HIV integrase enzyme.[7][8]
- Chelation of Metal Ions: The core structure of Dolutegravir chelates two magnesium ions (Mg²⁺) within the active site, stabilizing the enzyme-DNA complex.[5]
- Blocking Strand Transfer: By binding to this complex, Dolutegravir effectively blocks the integrase from catalyzing the covalent insertion of the viral DNA into the host chromosome.
 [7]
- Halting Replication: With the integration process halted, the HIV replication cycle is interrupted, leading to a reduction in viral load.[7]





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Caption: The mechanism of action of Dolutegravir in inhibiting the HIV replication cycle.



Evolution of Synthetic Strategies

The complex tricyclic structure of Dolutegravir has presented significant synthetic challenges. Initial routes described were often lengthy and low-yielding, making them unsuitable for large-scale industrial production.[9] Over time, research has focused on developing more convergent, efficient, and cost-effective synthetic pathways.

Early Synthetic Routes: The first described synthesis involved 16 steps, resulting in a low overall yield.[9] A subsequent 11-step synthesis still relied on expensive palladium catalysts and toxic selenium compounds.[9] These early routes typically focused on building the pyridone core first, followed by cyclization and functionalization.

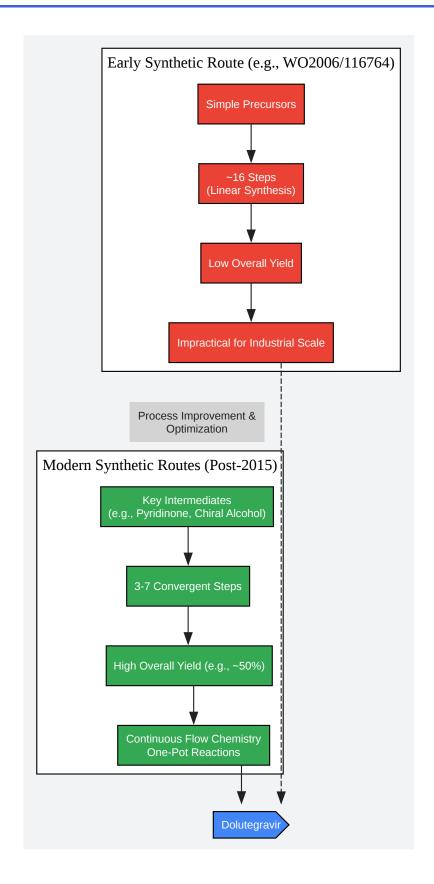
Modern and Improved Routes: Significant improvements have been made to address the shortcomings of early syntheses. Key strategies in modern routes include:

- Convergent Synthesis: Later-stage coupling of key, complex intermediates to improve overall yield.
- Novel Intermediates: Development of new intermediates that simplify subsequent reaction steps.[10]
- Continuous Flow Chemistry: The application of continuous flow technology has dramatically reduced reaction times from over 30 hours in batch processes to under 15 minutes for key transformations, while also improving yields.[11][12]
- Reduced Step Count: More recent strategies have focused on three-step or six-step processes from readily available starting materials, significantly improving efficiency.[13][14] [15][16]

A common feature of many syntheses is the use of three key building blocks:

- A functionalized pyridinone moiety.[17]
- The chiral amino alcohol, (R)-3-aminobutan-1-ol.[17]
- 2,4-Difluorobenzylamine.[17]





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Caption: Evolution from early, lengthy syntheses to modern, efficient routes for Dolutegravir.



Quantitative Synthesis Data

The efficiency of Dolutegravir synthesis has markedly improved over time. The following tables summarize quantitative data from various published synthetic routes.

Table 1: Comparison of Overall Synthetic Routes

Route Description	Number of Steps	Overall Yield	Key Features	
Early Patented Route (WO2006/116764)	16	Low	Industrially impractical.[9]	
Three-Step Convergent Process	3	~56% (for final step)	Time-saving, low cost, scalable.[13][14]	
Six-Step Convergent Process	6	48-51%	Starts from (R)-3- amino-1-butanol.[15] [16]	

| Continuous Flow Synthesis | 6 | Improved per step | Reaction time reduced from 34.5h to 14.5 min.[11][12] |

Table 2: Reported Yields for Key Synthetic Transformations



Reaction Step	Starting Material	Reagents/C onditions	Product	Yield	Reference
Pyridone Formation (Flow)	Benzyl- protected pyran	Aminoaceta Idehyde dimethyl acetal	Pyridinone intermediat e	86% (batch) -> Improved (flow)	[11]
Final Amidation & Demethylatio	Tricyclic intermediate 6	EDCI, DMAP, 2,4- Difluorobenzy lamine, LiBr	Dolutegravir	56%	[13]
Amide Coupling	Carboxylic acid intermediate 19	CDI, DMC	Dolutegravir	94% (crude salt)	[15]

| Final Product Purity | Crude Dolutegravir | Recrystallization | Dolutegravir Sodium | >99.5% (by HPLC) |[15][18] |

Key Experimental Protocols

The following are representative experimental protocols for key steps in modern Dolutegravir syntheses. These are adapted from published literature and patents.

Protocol 1: Synthesis of Pyridone Intermediate (Adapted from MgBr₂-Promoted Cyclization)

This protocol describes the synthesis of a key pyridone diester intermediate.

• Step 1: Condensation: To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in DCM (500 mL) at <5 °C, a DCM solution of methyl oxalyl chloride (1.0 mol) is added under a nitrogen atmosphere. The reaction is maintained at 5 °C for 20 minutes, then warmed to room temperature for 2 hours. The reaction is quenched with 5% NaHCO₃ solution. The organic phase is separated, washed, and evaporated to yield the vinylogous amide P3 (Yield: ~95%).[19]



- Step 2: Substitution: To a stirred solution of the resulting P3 (1.0 mol) in MeOH (500 mL) at <15 °C, aminoacetaldehyde dimethyl acetal (1.05 mol) is added. The mixture is stirred for 30 minutes, and the solvent is evaporated. The crude product is recrystallized from MTBE/n-hexane to afford intermediate P4 (Yield: ~90%).[17]
- Step 3: Cyclization: Intermediate P5 (derived from P4 and methyl bromoacetate) is subjected to intramolecular cyclization promoted by MgBr₂ in the presence of a base like DIPEA. This selectively forms the desired pyridinone diester P6.[19]
- Step 4: Selective Hydrolysis: The diester P6 is dissolved in an organic solvent, cooled to 0 °C, and treated with LiOH·H₂O (1.0 mol) in water. The reaction is maintained at 0 °C for 6 hours. After acidic workup and extraction, the final key pyridone intermediate is obtained.[17]

Protocol 2: Three-Step Synthesis of Dolutegravir (Adapted from Taylor & Francis Online)

This protocol outlines a convergent three-step synthesis from a pre-formed pyridone intermediate.

- Step 1: Acetal Hydrolysis: The key intermediate acetal 4 (1.0 eq) is treated with CH₃SO₃H in acetonitrile to generate the aldehyde intermediate 5 in situ.
- Step 2: Cyclization: Without purification, (R)-3-amino-1-butanol is added to the solution containing aldehyde 5. The mixture is heated, leading to the formation of the tricyclic carboxylic acid intermediate 6.
- Step 3: Amidation and Demethylation: To a flask containing intermediate 6 (10 g, 34 mmol) in CH₃CN (300 mL), EDCI (19.5 g, 100 mmol), DMAP (1.67 g, 13.65 mmol), and 2,4-Difluorobenzylamine (5 mL, 40.9 mmol) are added sequentially. The suspension is heated to 80°C for 2 hours. LiBr (5.5 g, 60 mmol) is then added to effect demethylation. After 4 hours, the solid product is collected by filtration and dried to yield Dolutegravir (Yield: 7.9 g, 56%).
 [13]

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